molecular formula C21H18N4O5 B2882861 1,3-dimethyl-6-[(2-methylphenyl)amino]-5-(3-nitrophenyl)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione CAS No. 923141-18-8

1,3-dimethyl-6-[(2-methylphenyl)amino]-5-(3-nitrophenyl)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione

Cat. No.: B2882861
CAS No.: 923141-18-8
M. Wt: 406.398
InChI Key: GYTKZNTZJCNGHY-UHFFFAOYSA-N
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Description

1,3-dimethyl-6-[(2-methylphenyl)amino]-5-(3-nitrophenyl)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of furo[2,3-d]pyrimidine derivatives. This compound is characterized by its unique structure, which includes a furo[2,3-d]pyrimidine core substituted with various functional groups such as methyl, amino, and nitrophenyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-6-[(2-methylphenyl)amino]-5-(3-nitrophenyl)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furo[2,3-d]pyrimidine core.

    Introduction of Substituents: The core structure is then functionalized with methyl, amino, and nitrophenyl groups through various substitution reactions. These reactions often require the use of reagents such as methyl iodide, aniline derivatives, and nitrobenzene under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of each step in the synthetic route.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-6-[(2-methylphenyl)amino]-5-(3-nitrophenyl)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino compound, while substitution reactions can introduce various functional groups at the amino position.

Scientific Research Applications

1,3-dimethyl-6-[(2-methylphenyl)amino]-5-(3-nitrophenyl)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-6-[(2-methylphenyl)amino]-5-(3-nitrophenyl)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

    Altering Gene Expression: It can influence the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-5-(3-nitrophenyl)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione: Lacks the amino group, which may result in different chemical and biological properties.

    1,3-dimethyl-6-[(2-methylphenyl)amino]-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione:

Uniqueness

The presence of both amino and nitrophenyl groups in 1,3-dimethyl-6-[(2-methylphenyl)amino]-5-(3-nitrophenyl)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione imparts unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1,3-dimethyl-6-(2-methylanilino)-5-(3-nitrophenyl)-4aH-furo[2,3-d]pyrimidin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N4O5/c1-12-7-4-5-10-15(12)22-18-16(13-8-6-9-14(11-13)25(28)29)17-19(26)23(2)21(27)24(3)20(17)30-18/h4-11,17,22H,1-3H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDICAYMOZMLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=C(C3C(=O)N(C(=O)[N+](=C3O2)C)C)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N4O5+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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